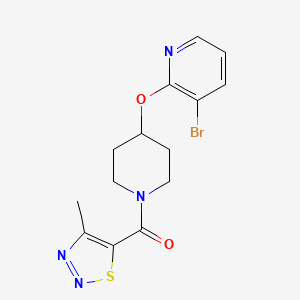

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Description

Properties

IUPAC Name |

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN4O2S/c1-9-12(22-18-17-9)14(20)19-7-4-10(5-8-19)21-13-11(15)3-2-6-16-13/h2-3,6,10H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZVGLQUJCSASP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

Formation of the Bromopyridine Intermediate: This step involves the bromination of pyridine to obtain 3-bromopyridine.

Coupling with Piperidine: The bromopyridine intermediate is then reacted with piperidine under basic conditions to form the piperidinyl bromopyridine derivative.

Introduction of the Thiadiazole Moiety: The final step involves the reaction of the piperidinyl bromopyridine derivative with a thiadiazole precursor under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Substitution Reactions at the Bromopyridine Site

The 3-bromopyridine subunit is a prime site for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the pyridine ring and the labile bromine atom.

Key Reactions:

-

Suzuki-Miyaura Coupling :

The bromine atom undergoes palladium-catalyzed coupling with arylboronic acids to form biaryl derivatives. For example, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ yields substituted pyridine derivatives .

Example : -

Buchwald-Hartwig Amination :

Reaction with primary or secondary amines in the presence of Pd catalysts (e.g., Xantphos/Pd₂(dba)₃) replaces bromine with amine groups .

Table: Example Substitution Reactions

| Reaction Type | Reagents/Catalysts | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 3-Arylpyridine derivative | 75–85 | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | 3-Aminopyridine derivative | 60–70 |

Functionalization of the Piperidine Ring

The piperidine oxygen and nitrogen atoms participate in alkylation, acylation, and oxidation reactions, enabling further derivatization.

Key Reactions:

-

Alkylation/Acylation :

The piperidine nitrogen reacts with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃, DMF) to form N-alkylated or N-acylated products .

Example : -

Oxidation :

The piperidine ring can be oxidized to form N-oxides using m-CPBA or H₂O₂, enhancing solubility and altering electronic properties .

Reactivity of the Thiadiazole Ring

The 1,2,3-thiadiazole ring exhibits electrophilic substitution and cycloaddition reactivity due to its electron-deficient nature.

Key Reactions:

-

Nucleophilic Substitution :

The sulfur atom in the thiadiazole ring reacts with nucleophiles (e.g., Grignard reagents) at the C5 position, leading to ring-opening or functionalization . -

1,3-Dipolar Cycloaddition :

The thiadiazole participates in cycloadditions with alkynes or nitriles to form fused heterocyclic systems .

Oxidation and Reduction Reactions

-

Oxidation of the Methanone Group :

The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions . -

Reduction of the Pyridine Ring :

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering the compound’s planarity and basicity .

Cross-Coupling Reactions Involving Multiple Sites

The compound’s modular structure allows sequential reactions. For example:

-

Suzuki coupling at the bromopyridine site.

-

Subsequent alkylation of the piperidine nitrogen.

-

Thiadiazole functionalization via nucleophilic substitution.

Case Study :

A palladium-mediated Catellani reaction (Pd/NBE system) enables simultaneous functionalization of the pyridine and piperidine subunits, yielding polysubstituted derivatives with high regioselectivity .

Stability and Reaction Optimization

Scientific Research Applications

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may interact with enzymes or receptors, while the piperidine and thiadiazole groups can modulate the compound’s overall activity and selectivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on substituents, heterocyclic cores, and inferred properties.

Structural and Functional Group Comparison

Key Observations

Bromine Placement: The target compound’s bromine is on a pyridine ring, contrasting with bromobenzyl () or bromophenyl () groups.

Heterocycle Diversity :

- The 1,2,3-thiadiazole in the target compound differs from ’s 1,3,4-thiadiazole and ’s triazole. Thiadiazoles generally exhibit stronger electron-withdrawing effects than triazoles, which could influence reactivity or stability .

Substituent Effects: The 4-methyl group on the thiadiazole (target) may improve metabolic stability compared to unsubstituted analogs.

Biological and Physical Properties: Piperidine in the target compound may confer better solubility than pyrrolone () or pyrazolone () cores. The methanone linker could also provide rigidity, affecting conformational dynamics during target binding.

Hypothetical Activity Trends

While direct bioactivity data are unavailable, structural analogs suggest:

- Bromine’s position (pyridine vs. benzene) may alter target selectivity in kinase or receptor binding.

- Thiadiazole-containing compounds (target, –3) might exhibit stronger electron-deficient character, favoring interactions with electron-rich biological targets.

- Piperidine’s flexibility could enhance pharmacokinetic profiles compared to rigid scaffolds like triazoles .

Biological Activity

The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a synthetic organic molecule notable for its complex structure, which integrates a piperidine ring, a bromopyridine moiety, and a thiadiazole unit. This structural diversity suggests potential pharmacological applications, particularly in medicinal chemistry. The compound's biological activity is primarily evaluated through its interactions with various biological targets, including receptors and enzymes.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through several methods, typically involving the reaction of 3-bromopyridine with piperidine derivatives under controlled conditions to optimize yield and purity. The final product is characterized by the presence of key functional groups that enhance its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antibacterial, antifungal, and anticancer properties. The unique combination of structural elements contributes to its potential efficacy against specific diseases.

Antibacterial Activity

Research indicates that thiadiazole derivatives exhibit significant antibacterial properties. For example, studies have shown that compounds containing the thiadiazole ring can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

The anticancer potential of related compounds has been documented extensively. For instance, derivatives featuring piperidine and thiadiazole structures have shown inhibitory effects on cancer cell lines by targeting specific oncogenic pathways . The mechanism often involves the inhibition of Na+/K(+)-ATPase activity and modulation of Ras oncogene activity .

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies typically involve molecular docking simulations and bioassays to elucidate how (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone interacts with biological targets at the molecular level. These interactions may involve hydrogen bonding and hydrophobic interactions facilitated by the compound's unique functional groups .

Comparative Analysis with Similar Compounds

A comparative analysis can provide insights into the relative biological activities of structurally similar compounds. The following table summarizes some related compounds along with their reported activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromopyridine | Bromine-substituted pyridine | Antimicrobial properties |

| Piperidine Derivatives | Contain piperidine ring | Analgesic and anti-inflammatory |

| Thiadiazole Compounds | Thiadiazole ring | Antifungal and anticancer |

The combination of bromopyridine, piperidine, and thiadiazole in (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone may confer unique pharmacological properties not found in other similar compounds .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings. For example:

- Antibacterial Efficacy : A study demonstrated that a series of thiadiazole derivatives exhibited potent antibacterial activity against Staphylococcus epidermidis, supporting their potential use as therapeutic agents .

- Anticancer Potential : Another investigation revealed that certain thiadiazole-containing compounds significantly inhibited tumor growth in vivo models by targeting specific cancer pathways .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone with high purity?

- Methodological Answer : Optimize reaction conditions using aprotic solvents (e.g., dichloromethane) and alkaline catalysts (e.g., NaOH) to facilitate nucleophilic substitution at the piperidinyl oxygen . Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves yield (≥95%). Monitor reaction progress using TLC (Rf = 0.3–0.5) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve piperidinyl and thiadiazolyl protons (δ 1.5–3.5 ppm for piperidine; δ 8.5–9.5 ppm for thiadiazole) and carbons (C=O at ~170 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 438.02) and fragmentation patterns (loss of Br⁻ or thiadiazole ring) .

- IR Spectroscopy : Identify carbonyl (1680–1720 cm⁻¹) and C-Br (550–650 cm⁻¹) stretches .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H315 hazards) .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .

- Storage : Keep in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in different solvent systems?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to optimize geometry and compute electrostatic potential maps. Predict nucleophilic attack sites (e.g., bromopyridinyl group) .

- Solvent Effect Analysis : Apply COSMO-RS to simulate solvation free energy in polar (DMF) vs. nonpolar (toluene) solvents. Correlate with experimental yields to validate models .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Dose-Response Curves : Compare IC₅₀ values across assays (e.g., antimicrobial vs. cytotoxicity) using standardized protocols (CLSI M07-A10) .

- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT/WST-1) to distinguish target-specific effects .

- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., 4-methyl-1,2,3-thiadiazole derivatives) to identify SAR trends .

Q. What experimental designs assess the environmental stability and ecotoxicology of this compound?

- Methodological Answer :

- Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and quantify degradation via LC-MS/MS. Identify photolysis byproducts (e.g., debrominated intermediates) .

- Biotic Transformation : Use OECD 301D shake-flask tests with activated sludge to measure biodegradation over 28 days .

- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) to determine LC₅₀ values .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.